molecular formula C5H12Cl2N4 B2509672 Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride CAS No. 2095409-97-3

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride

Cat. No.: B2509672
CAS No.: 2095409-97-3
M. Wt: 199.08
InChI Key: NROPDIFJDPQRIU-UHFFFAOYSA-N
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Description

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 4H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the alkylation of 4H-1,2,4-triazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-oxides of the triazole ring.

    Reduction: Amine derivatives with reduced triazole ring.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known activity against various pathogens.

    Medicine: Explored for its potential use in the development of antifungal and anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
  • 3-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole

Uniqueness

Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and ethylamine groups enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

N-methyl-2-(1,2,4-triazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-6-2-3-9-4-7-8-5-9;;/h4-6H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROPDIFJDPQRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NN=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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